ELND006

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ELND006 es un nuevo inhibidor de la gamma secretasa que estaba en investigación para el tratamiento de la enfermedad de Alzheimer. La gamma secretasa es un complejo enzimático que juega un papel crucial en la producción de péptidos beta-amiloide, que están implicados en la patogenia de la enfermedad de Alzheimer. This compound fue diseñado para inhibir selectivamente la gamma secretasa, reduciendo así la producción de péptidos beta-amiloide mientras conserva otras funciones esenciales de la enzima .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: ELND006 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un andamiaje inhibidor de la gamma secretasa. La estrategia sintética enfatiza la diversidad y la quiralidad para lograr la selectividad y potencia deseadas. El compuesto se formula como una nanosuspensión con un tamaño medio de partícula de menos de 200 nanómetros, lo que mejora su solubilidad y biodisponibilidad .

Métodos de Producción Industrial: La producción industrial de this compound involucra el desarrollo de una formulación de nanosuspensión para mejorar su biodisponibilidad oral. Esta formulación es estable en tamaño de partícula y cristalinidad por más de un año. La nanosuspensión se prepara utilizando solventes hidrófilos no acuosos que previenen la cristalización y aseguran la compatibilidad con sistemas de administración como las bombas osmóticas ALZET .

Análisis De Reacciones Químicas

Tipos de Reacciones: ELND006 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para formar derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como peróxido de hidrógeno o permanganato de potasio.

Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se emplean típicamente.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o nucleófilos en condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que pueden exhibir diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Química: ELND006 sirve como un compuesto modelo para estudiar la inhibición de la gamma secretasa y sus efectos en la producción de beta-amiloide.

Biología: El compuesto se utiliza para investigar el papel de la gamma secretasa en los procesos celulares y su impacto en el procesamiento de la proteína precursora amiloide.

Medicina: this compound se exploró como un agente terapéutico para la enfermedad de Alzheimer debido a su capacidad para reducir los niveles de beta-amiloide en el cerebro.

Industria: La formulación de nanosuspensión de this compound tiene aplicaciones en sistemas de administración de fármacos, mejorando la biodisponibilidad de compuestos de baja solubilidad

Mecanismo De Acción

ELND006 ejerce sus efectos inhibiendo selectivamente la gamma secretasa, un complejo enzimático involucrado en la escisión de la proteína precursora amiloide. Al inhibir la gamma secretasa, this compound reduce la producción de péptidos beta-amiloide, que se cree que contribuyen a la formación de placas amiloides en el cerebro. Esta inhibición selectiva conserva otras funciones esenciales de la gamma secretasa, como la señalización Notch, minimizando así los posibles efectos secundarios .

Compuestos Similares:

Semagacestat: Otro inhibidor de la gamma secretasa que se investigó para la enfermedad de Alzheimer pero fracasó en los ensayos clínicos debido a efectos adversos.

Begacestat: Un inhibidor de la gamma secretasa con propiedades similares pero perfiles de selectividad diferentes.

Avagacestat: Otro compuesto en la misma clase, con propiedades farmacocinéticas y farmacodinámicas distintas.

Unicidad de this compound: this compound es único en su inhibición selectiva de la gamma secretasa, lo que le permite reducir la producción de beta-amiloide mientras conserva la señalización Notch. Esta selectividad se logra a través de una estrategia sintética que enfatiza la diversidad y la quiralidad. Además, la formulación de nanosuspensión de this compound mejora significativamente su biodisponibilidad oral y reduce la variabilidad debido a la ingesta de alimentos .

Comparación Con Compuestos Similares

Semagacestat: Another gamma secretase inhibitor that was investigated for Alzheimer’s disease but failed in clinical trials due to adverse effects.

Begacestat: A gamma secretase inhibitor with similar properties but different selectivity profiles.

Avagacestat: Another compound in the same class, with distinct pharmacokinetic and pharmacodynamic properties.

Uniqueness of ELND006: this compound is unique in its selective inhibition of gamma secretase, which allows it to reduce amyloid-beta production while sparing Notch signaling. This selectivity is achieved through a synthetic strategy that emphasizes diversity and chirality. Additionally, the nanosuspension formulation of this compound significantly improves its oral bioavailability and reduces variability due to food intake .

Actividad Biológica

ELND006, a γ-secretase inhibitor developed by Elan Corporation, has been investigated primarily for its potential therapeutic effects in Alzheimer's disease (AD). This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

This compound selectively inhibits γ-secretase, an enzyme critical in the cleavage of the amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 isoform, is a hallmark of Alzheimer's pathology. By inhibiting γ-secretase, this compound aims to reduce Aβ production and subsequent aggregation.

Key Findings:

- Inhibition Potency : this compound has shown an in vitro IC50 value of 0.34 nM against APP and 5.3 nM against Notch signaling pathways, indicating its selective action towards APP cleavage over Notch .

- Aβ Reduction : In preclinical studies, treatment with this compound resulted in a reduction of Aβ levels by up to 50% in cerebrospinal fluid (CSF) of animal models .

Pharmacokinetics and Formulation

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound due to its poor solubility and moderate permeability. Research has indicated that its oral bioavailability is significantly affected by food intake, which poses challenges for consistent therapeutic dosing.

Formulation Strategies:

- Nanosuspension Development : A nanosuspension formulation was developed to enhance the oral bioavailability of this compound. This formulation demonstrated improved dissolution rates and stability over conventional forms, leading to more predictable pharmacokinetics in animal models .

Case Studies and Clinical Trials

Despite its promising preclinical results, clinical trials for this compound faced significant challenges. The development was halted due to liver toxicity observed in trial participants, which was attributed to side effects unrelated to its mechanism of action .

Notable Clinical Findings:

- Phase II Trials : During these trials, participants exhibited varied responses to treatment, with some showing significant reductions in Aβ levels while others experienced adverse effects. The inconsistency raised concerns about the safety profile of γ-secretase inhibitors overall .

Research Findings Summary

The following table summarizes key research findings related to this compound:

Propiedades

Número CAS |

959997-22-9 |

|---|---|

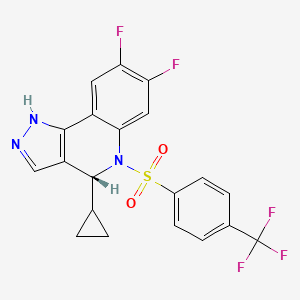

Fórmula molecular |

C20H14F5N3O2S |

Peso molecular |

455.4 g/mol |

Nombre IUPAC |

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |

InChI |

InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1 |

Clave InChI |

XODSHWXKSMPDRP-LJQANCHMSA-N |

SMILES |

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

SMILES isomérico |

C1CC1[C@@H]2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

SMILES canónico |

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

Sinónimos |

(4R)-4-cyclopropyl-7,8-difluoro-4,5-dihydro-5-[[4-(trifluoromethyl)phenyl]sulfonyl]-1H-Pyrazolo[4,3- c]quinoline |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.